2-Fluorophenol

Conformational Analysis Hydrogen Bonding Computational Chemistry

2-Fluorophenol (CAS 367-12-4) is an ortho-monofluorinated phenol derivative with the molecular formula C6H5FO and a molecular weight of 112.1 g/mol. As a fluorinated aromatic compound, it exhibits distinct physicochemical properties compared to unsubstituted phenol and its meta- and para-fluorinated isomers, including a pKa of 8.73 at 25°C and a LogP of approximately 1.7-1.8.

Molecular Formula C6H5FO
Molecular Weight 112.10 g/mol
CAS No. 367-12-4
Cat. No. B130384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorophenol
CAS367-12-4
Synonyms1-Fluoro-2-hydroxybenzene;  4-(2-Fluorophenoxy)-1-butanol;  NSC 10294;  o-Fluorophenol
Molecular FormulaC6H5FO
Molecular Weight112.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)F
InChIInChI=1S/C6H5FO/c7-5-3-1-2-4-6(5)8/h1-4,8H
InChIKeyHFHFGHLXUCOHLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorophenol (CAS 367-12-4): Ortho-Fluorinated Phenol Building Block for Pharmaceutical and Agrochemical Synthesis


2-Fluorophenol (CAS 367-12-4) is an ortho-monofluorinated phenol derivative with the molecular formula C6H5FO and a molecular weight of 112.1 g/mol [1]. As a fluorinated aromatic compound, it exhibits distinct physicochemical properties compared to unsubstituted phenol and its meta- and para-fluorinated isomers, including a pKa of 8.73 at 25°C and a LogP of approximately 1.7-1.8 [2]. The ortho positioning of the fluorine atom creates unique intramolecular F⋯HO hydrogen bonding that stabilizes a preferred conformer, differentiating it from 3-fluorophenol and 4-fluorophenol in both structural and reactive behavior [3]. This compound serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and liquid crystal materials .

Why 2-Fluorophenol Cannot Be Simply Substituted with 3-Fluorophenol or 4-Fluorophenol in Research and Industrial Applications


The three monofluorophenol isomers (ortho, meta, para) exhibit fundamentally different chemical and biological behaviors despite sharing identical molecular formulas. The ortho-fluoro substitution in 2-fluorophenol creates unique intramolecular F⋯HO hydrogen bonding that stabilizes a specific conformer, whereas 4-fluorophenol exists as a single conformer and 3-fluorophenol shows two conformers without the same stabilization [1]. This conformational difference manifests in divergent enzyme interactions: 2-fluorophenol acts as a competitive inhibitor (KI) of tyrosinase while 3- and 4-fluorophenols are reactive substrates (Km) that undergo rapid polymerization [2]. Furthermore, the aerobic biodegradability follows a distinct positional trend (4-FP > 3-FP > 2-FP), and metabolic pathways diverge with 2-fluorophenol yielding exclusively 3-fluorocatechol while 3-fluorophenol produces 4-fluorocatechol [3][4]. These position-specific differences mean that isomeric substitution will alter reaction outcomes, enzyme inhibition profiles, and environmental fate—making compound-specific selection essential rather than generic fluorophenol procurement.

2-Fluorophenol Quantitative Differentiation Evidence: Comparative Data Versus 3-Fluorophenol, 4-Fluorophenol, and Phenol


Unique Intramolecular F⋯HO Hydrogen Bonding Stabilizes 2-Fluorophenol Conformer Versus Meta and Para Isomers

2-Fluorophenol exhibits a unique intramolecular F⋯HO hydrogen bond in conformer A (OH directed toward F) that is calculated to be significantly more stable than conformer B, a feature absent in both 3-fluorophenol and 4-fluorophenol. In cyclohexane (nonpolar solvent), conformer A dominates due to internal hydrogen bonding stabilization; in acetonitrile and neat liquid, the more polar conformer B becomes preferred due to intermolecular hydrogen bonding [1].

Conformational Analysis Hydrogen Bonding Computational Chemistry Molecular Structure

2-Fluorophenol Acts as Competitive Inhibitor of Tyrosinase While 3- and 4-Fluorophenol Are Reactive Substrates

In a direct head-to-head enzymatic comparison, 2-fluorophenol exhibits fundamentally different behavior with tyrosinase compared to its meta and para isomers. 2-Fluorophenol is not reactive and instead acts as a competitive inhibitor (KI) in the enzymatic oxidation of L-DOPA, whereas 3- and 4-fluorophenol react with tyrosinase to give products that undergo rapid polymerization [1]. The fluorine electron-withdrawing effect controls substrate binding, with Km values for 3- and 4-fluorophenols and KI for 2-fluorophenol all reflecting this electronic influence [1].

Enzyme Kinetics Tyrosinase Inhibition Biocatalysis Competitive Inhibition

Distinct Excited-State Dynamics: 2-Fluorophenol Shows 1.5× Larger Fluorescence Spectral Bandwidth Than 4-Fluorophenol

A combined photophysical and electronic structure theory study reveals remarkable site-specific fluorine substitution effects on excited-state dynamics of monofluorophenols. The S1 ← S0 electronic origin band shows distinct ordering: 2-fluorophenol (2FP) < 3-fluorophenol (3FP) < phenol < 4-fluorophenol (4FP) [1]. Most notably, the spectral bandwidth of 2-fluorophenol is nearly 1.5 times larger than that of 4-fluorophenol, and the fluorescence yield of 4FP is almost 6 times larger compared to 3FP [1]. The predicted energy barrier to the prefulvenic conical intersection is smallest for 3FP but largest for 4FP, leading to facilitated nonradiative relaxation of 3FP and diminished fluorescence intensity [1].

Photophysics Excited-State Dynamics Fluorescence Spectroscopy Computational Photochemistry

Aerobic Biodegradability Ranking: 4-Fluorophenol > 3-Fluorophenol > 2-Fluorophenol (Least Biodegradable)

The aerobic biodegradability of mono-fluorophenols by acclimated activated sludge follows a clear positional hierarchy: 4-fluorophenol exhibits the highest biodegradability, followed by 3-fluorophenol, with 2-fluorophenol being the least biodegradable [1]. This difference is attributed to varying octanol/water partition coefficients and steric parameters influenced by the fluorine atom's position, which ultimately affects the compounds' ability to penetrate cell membranes . In methanogenic cultures, 2-fluorophenol at concentrations ≤0.09 mM was mineralized to methane, carbon dioxide, and fluoride, whereas 4-fluorophenol was never transformed and had no effect on phenol degradation at ≤0.22 mM [2].

Environmental Fate Biodegradation Wastewater Treatment Activated Sludge

2-Fluorophenol as Privileged Scaffold for Aldose Reductase Inhibitors with Submicromolar IC50 and Favorable Membrane Permeation

In a systematic evaluation of aldose reductase inhibitors, the 2-fluorophenol group proved the most promising moiety among a series of N-phenylpyrrole derivatives bearing different phenolic substituents [1]. The most active compound incorporating the 2-fluorophenol scaffold (compound 31) demonstrated submicromolar inhibition (IC50 = 0.443 μM) and selectivity against the homologous enzyme aldehyde reductase [1]. Physicochemical profiling revealed a pKa of 7.64 for compound 31, rendering it less than 50% ionized at physiological pH, with potentially favorable membrane permeation confirmed by successful inhibition of sorbitol formation in rat lenses and jejunum permeability [1]. Subsequent optimization of 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives achieved sub-nanomolar potency (IC50 = 840 pM) [2].

Aldose Reductase Inhibition Diabetes Complications Medicinal Chemistry Membrane Permeability

Divergent Metabolic Pathways: 2-Fluorophenol Yields 3-Fluorocatechol Exclusively While 3-Fluorophenol Produces 4-Fluorocatechol

In Rhodococcus opacus 1cp, the three monofluorophenol isomers follow distinct biotransformation pathways with different product outcomes. Conversion of 2-fluorophenol mainly resulted in the formation of 3-fluorocatechol, while incubations with 3-fluorophenol produced 4-fluorocatechol [1]. Conversion of 4-fluorophenol by these cells was significantly slower, suggesting differential induction of phenol hydroxylase activity [1]. Further metabolic processing yields 1,2,3-trihydroxy-4-fluorobenzene (4-fluoropyrogallol) from 2-fluorophenol and 1,2,3-trihydroxy-5-fluorobenzene (5-fluoropyrogallol) from both 3-fluorophenol and 4-fluorophenol [2].

Microbial Metabolism Biotransformation Fluorocatechol Intermediates Rhodococcus

2-Fluorophenol (CAS 367-12-4) Optimal Application Scenarios Based on Verified Differentiation Evidence


Development of Tyrosinase-Based Assays and Enzyme Inhibition Studies

2-Fluorophenol is uniquely suited as a competitive inhibitor standard for tyrosinase assays, whereas 3-fluorophenol and 4-fluorophenol function as reactive substrates. For researchers developing tyrosinase inhibition screens, melanin biosynthesis studies, or evaluating anti-browning agents, 2-fluorophenol provides a reliable KI benchmark without the confounding polymerization products generated by meta and para isomers [1]. This distinct inhibitory behavior versus substrate activity makes 2-fluorophenol essential for mechanistic enzymology studies where distinguishing between competitive inhibition and substrate turnover is critical.

Aldose Reductase Inhibitor Scaffold for Diabetes Complication Therapeutics

The 2-fluorophenol moiety has been validated as a privileged scaffold for aldose reductase inhibitors, with demonstrated submicromolar IC50 (0.443 μM) and optimal pKa (7.64) for physiological pH membrane permeation [1]. Further optimization of 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives has achieved sub-nanomolar potency (IC50 = 840 pM) [2]. For medicinal chemists targeting diabetic complications, neuropathy, or inflammatory pathways, 2-fluorophenol offers a proven starting point with favorable physicochemical properties that alternative phenolic substituents in the same structural series could not match.

Fluorescence-Based Detection and Photophysical Materials Requiring Broad Spectral Bandwidth

For applications in fluorescence spectroscopy, photochemical research, or materials requiring specific excited-state properties, 2-fluorophenol offers a spectral bandwidth nearly 1.5× larger than 4-fluorophenol and distinct S1 ← S0 excitation wavelength ordering [1]. The ortho-fluoro substitution produces unique excited-state dynamics that differ substantially from both meta and para isomers, including different fluorescence yields and nonradiative relaxation pathways [1]. Researchers developing fluorinated chromophores or studying excited-state proton transfer should select 2-fluorophenol specifically when broad emission bandwidth or the ortho-specific conical intersection energy barrier is desired.

Biocatalytic Synthesis of 3-Fluorocatechol and 4-Fluoropyrogallol Intermediates

2-Fluorophenol is the specific precursor for biocatalytic production of 3-fluorocatechol and subsequently 4-fluoropyrogallol (1,2,3-trihydroxy-4-fluorobenzene) using Rhodococcus opacus 1cp or related microbial systems [1][2]. In contrast, 3-fluorophenol yields 4-fluorocatechol and 5-fluoropyrogallol [2]. For researchers requiring regiospecific fluorocatechol intermediates—valuable building blocks for fluorinated pharmaceutical and agrochemical synthesis—2-fluorophenol provides exclusive access to the 3-fluorocatechol isomer that cannot be obtained from meta- or para-fluorophenol starting materials.

Environmental Fate Studies Requiring Persistent Fluorinated Tracer Compounds

For environmental monitoring, wastewater treatment optimization, or biodegradation pathway elucidation, 2-fluorophenol's position as the least biodegradable of the monofluorophenols (4-FP > 3-FP > 2-FP) makes it suitable as a persistent tracer or for studying recalcitrant pollutant behavior [1]. Its mineralization threshold of ≤0.09 mM in methanogenic cultures provides a quantitative benchmark for assessing microbial degradation capacity [2]. Environmental scientists selecting fluorophenols for fate and transport studies should choose 2-fluorophenol when longer environmental persistence or slower degradation kinetics are experimentally required.

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